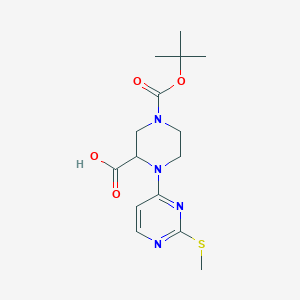

4-(tert-Butoxycarbonyl)-1-(2-(methylthio)pyrimidin-4-yl)piperazine-2-carboxylic acid

Description

4-(tert-Butoxycarbonyl)-1-(2-(methylthio)pyrimidin-4-yl)piperazine-2-carboxylic acid (CAS: 1261229-73-5) is a piperazine derivative featuring three key functional groups:

- A tert-butoxycarbonyl (Boc) protecting group at the 4-position of the piperazine ring.

- A 2-(methylthio)pyrimidin-4-yl substituent at the 1-position.

- A carboxylic acid moiety at the 2-position.

Molecular Formula: C₁₅H₂₂N₄O₄S

Storage: Stable under dry conditions at 2–8°C .

Properties

IUPAC Name |

4-[(2-methylpropan-2-yl)oxycarbonyl]-1-(2-methylsulfanylpyrimidin-4-yl)piperazine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O4S/c1-15(2,3)23-14(22)18-7-8-19(10(9-18)12(20)21)11-5-6-16-13(17-11)24-4/h5-6,10H,7-9H2,1-4H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWXNLCZXFUJQRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)C2=NC(=NC=C2)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401117248 | |

| Record name | 1,3-Piperazinedicarboxylic acid, 4-[2-(methylthio)-4-pyrimidinyl]-, 1-(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401117248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261229-73-5 | |

| Record name | 1,3-Piperazinedicarboxylic acid, 4-[2-(methylthio)-4-pyrimidinyl]-, 1-(1,1-dimethylethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261229-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Piperazinedicarboxylic acid, 4-[2-(methylthio)-4-pyrimidinyl]-, 1-(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401117248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-(tert-Butoxycarbonyl)-1-(2-(methylthio)pyrimidin-4-yl)piperazine-2-carboxylic acid, with CAS number 1261229-73-5, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₁₅H₂₂N₄O₄S

- Molecular Weight : 354.43 g/mol

- Structure : The compound features a piperazine ring substituted with a pyrimidine moiety and a tert-butoxycarbonyl group.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 4-(tert-butoxycarbonyl)-1-(2-(methylthio)pyrimidin-4-yl)piperazine have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa .

Antitumor Activity

Pyrimidine-containing compounds are known for their anti-tumor activities. Studies suggest that derivatives can inhibit cancer cell proliferation through various mechanisms, including the modulation of apoptosis and cell cycle arrest .

Neuroprotective Effects

Preliminary studies have indicated potential neuroprotective effects of similar compounds. These effects may be attributed to the ability to inhibit acetylcholinesterase activity and reduce oxidative stress, which are critical in neurodegenerative diseases like Alzheimer's .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several pathways have been identified:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been reported to inhibit key enzymes involved in neurotransmitter degradation.

- Modulation of Cell Signaling Pathways : They may influence various signaling pathways related to cell survival and apoptosis.

- Antioxidant Properties : Some derivatives exhibit antioxidant activity, reducing oxidative damage in cells .

Case Studies

Several case studies highlight the biological efficacy of related compounds:

- In Vitro Studies on Antimicrobial Activity :

- Anti-Cancer Research :

- Neuroprotective Studies :

Data Table: Biological Activities

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C15H22N4O4S

- Molecular Weight : 354.43 g/mol

- CAS Number : 1261229-73-5

- Structure : The compound features a piperazine ring substituted with a pyrimidine moiety, which is critical for its biological activity.

Medicinal Chemistry

Boc-MTPPCA has been explored for its potential as a scaffold in the development of new pharmaceuticals:

- Anticancer Agents : Research indicates that derivatives of piperazine and pyrimidine are often effective against various cancer cell lines. The incorporation of the methylthio group enhances the compound's lipophilicity, potentially improving cell permeability and bioavailability .

- Antiviral Activity : Compounds containing similar structural motifs have shown promise in inhibiting viral replication. Studies suggest that modifications to the piperazine and pyrimidine structures can lead to enhanced antiviral efficacy .

Synthesis of Bioactive Molecules

Boc-MTPPCA serves as an important intermediate in organic synthesis:

- Building Block for Complex Molecules : Its structure allows for further functionalization, making it a versatile building block for synthesizing more complex bioactive molecules. Researchers have utilized Boc-MTPPCA to create derivatives with improved pharmacological profiles .

- Peptide Synthesis : The tert-butoxycarbonyl (Boc) protecting group is commonly used in peptide synthesis. Boc-MTPPCA can be incorporated into peptide sequences to enhance stability and facilitate purification processes .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of Boc-MTPPCA derivatives against human cancer cell lines. The findings revealed that specific modifications to the pyrimidine moiety significantly increased cytotoxicity, suggesting a structure-activity relationship that could guide future drug design .

Case Study 2: Antiviral Screening

In another research project, Boc-MTPPCA was screened for antiviral activity against influenza virus. The results indicated that certain derivatives inhibited viral replication by interfering with viral entry into host cells, highlighting the compound's potential as a lead compound for antiviral drug development .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperazine Ring

BD288558 : 4-(tert-Butoxycarbonyl)-1-(3-methylthiophene-2-carbonyl)piperazine-2-carboxylic acid

- Molecular Formula : C₁₆H₂₂N₂O₅S

- Key Differences : Replaces the pyrimidine ring with a 3-methylthiophene-2-carbonyl group.

- This may lower affinity for targets requiring π-π stacking with aromatic heterocycles .

BD288584 : 4-(tert-Butoxycarbonyl)-1-(6-(diethylamino)pyrimidin-4-yl)piperazine-2-carboxylic acid

- Molecular Formula : C₁₈H₂₉N₅O₄

- Key Differences: Substitutes the methylthio group with a 6-(diethylamino) group on the pyrimidine.

- However, the absence of sulfur may alter redox properties .

BD289092 : tert-Butyl 4-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperazine-1-carboxylate

- Molecular Formula : C₁₆H₂₅N₅O₃S

- Key Differences : Adds an ethoxy group at the 6-position of the pyrimidine.

- Impact : The ethoxy group could improve hydrophilicity compared to the target compound’s simpler methylthio substituent. However, increased steric hindrance might reduce binding efficiency in enzyme pockets .

Pyrimidine vs. Other Heterocycles

(S)-1-(tert-Butoxycarbonyl)-4-(3-(trifluoromethyl)-pyridin-2-yl)piperazine-2-carboxylic acid

- Molecular Formula : C₁₆H₂₀F₃N₃O₄

- Key Differences : Replaces pyrimidine with a 3-(trifluoromethyl)pyridin-2-yl group.

- Impact : The pyridine ring’s lower basicity and the electron-withdrawing trifluoromethyl group may reduce nucleophilicity compared to the methylthio-pyrimidine. This could affect interactions with biological targets reliant on hydrogen bonding .

tert-Butyl 4-(6-((5-formylthiazol-2-yl)amino)-2-methylpyrimidin-4-yl)piperazine-1-carboxylate

- Molecular Formula : C₁₉H₂₅N₇O₃S

- Key Differences: Incorporates a formylthiazole-amino group on the pyrimidine.

- Impact : The formyl group introduces a reactive site for further derivatization, unlike the inert methylthio group. This makes the compound more versatile in medicinal chemistry but less stable under basic conditions .

Physicochemical and Spectral Properties

NMR Data :

- Solubility: The carboxylic acid moiety enhances water solubility (~10–50 µg/mL estimated), comparable to BD288558 and BD288584. Diethylamino (BD288584) and ethoxy (BD289092) groups further improve solubility in organic phases .

Q & A

Q. What are the key synthetic steps for preparing 4-(tert-Butoxycarbonyl)-1-(2-(methylthio)pyrimidin-4-yl)piperazine-2-carboxylic acid?

Methodological Answer: The synthesis typically involves:

- Palladium-catalyzed amination : Coupling 1-bromo-2-(trifluoromethyl)benzene with tert-butyl piperazine-1-carboxylate to form aryl piperazine intermediates .

- Boc deprotection : Using HCl to remove the tert-butoxycarbonyl (Boc) protecting group, yielding piperazine hydrochloride .

- Nucleophilic substitution : Reacting the deprotected piperazine with methyl 2-chloro-6-methylpyrimidine-4-carboxylate to attach the pyrimidinyl moiety .

- Saponification : Hydrolyzing the methyl ester with LiOH·H₂O to generate the carboxylic acid .

Q. What analytical techniques are essential for characterizing intermediates and the final compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments (e.g., confirming Boc group integrity or pyrimidinyl substitution) .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns, critical for intermediates like ester 13 and acid 14 .

- High-Performance Liquid Chromatography (HPLC) : Assesses purity, particularly for Boc-protected intermediates, using retention time as a diagnostic marker .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during Boc deprotection?

Methodological Answer: Contradictions in Boc deprotection efficiency (e.g., incomplete cleavage or side reactions) may arise from:

- Acid concentration : Optimize HCl stoichiometry (e.g., 4 M HCl in dioxane) to balance reaction rate and byproduct formation .

- Temperature control : Conduct reactions at 0–5°C to minimize ester hydrolysis or piperazine ring degradation .

- Post-reaction workup : Neutralize excess acid with NaHCO₃ before purification to prevent unwanted salt formation .

Q. What computational strategies can predict optimal reaction conditions for pyrimidinyl-piperazine coupling?

Methodological Answer:

- Quantum chemical calculations : Model transition states for nucleophilic substitution to identify steric or electronic barriers (e.g., pyrimidine ring activation via methylthio groups) .

- Machine learning : Train models on datasets from analogous reactions (e.g., piperazine-pyrimidine couplings) to recommend solvent polarity (e.g., DMF vs. THF) and temperature ranges .

- Feedback loops : Integrate experimental data (e.g., failed coupling attempts) into computational workflows to refine predictions iteratively .

Q. How do structural modifications (e.g., methylthio vs. methoxy groups) influence biological activity?

Methodological Answer:

- Structure-activity relationship (SAR) studies : Compare methylthio (S–CH₃) and methoxy (O–CH₃) variants using:

- Enzyme inhibition assays : Test binding affinity to targets like retinol-binding protein 4 (RBP4) .

- Molecular docking : Simulate interactions with hydrophobic pockets (methylthio’s higher lipophilicity may enhance membrane permeability) .

- Metabolic stability : Evaluate methylthio’s resistance to oxidative metabolism vs. methoxy’s susceptibility to demethylation .

Q. What safety protocols are critical for handling intermediates with acute toxicity?

Methodological Answer:

- Hazard classification : Identify risks using GHS criteria (e.g., Category 4 oral toxicity for piperazine derivatives) .

- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods during Boc deprotection to avoid HCl exposure .

- Emergency measures : For skin contact, rinse immediately with water and consult SDS guidelines (e.g., Indagoo’s AG002S2V protocol) .

Data Contradiction Analysis

Q. How to address discrepancies in spectroscopic data for Boc-protected intermediates?

Methodological Answer:

- Batch variability : Compare NMR spectra across synthesis batches to detect impurities (e.g., residual solvents or unreacted starting materials) .

- Deuterated solvent effects : Ensure consistent solvent use (e.g., DMSO-d₆ vs. CDCl₃) to avoid chemical shift variations .

- X-ray crystallography : Resolve ambiguous peaks by obtaining single-crystal structures (e.g., tert-butyl 4-{[2-amino-4-(2-hydroxy-phenyl)pyrimidin-5-yl]methyl}-piperazine-1-carboxylate) .

Methodological Optimization

Q. What strategies improve yield in the final saponification step?

Methodological Answer:

- Base selection : Replace LiOH with NaOH for faster ester hydrolysis while monitoring pH to prevent over-saponification .

- Solvent optimization : Use THF/water mixtures (4:1 v/v) to enhance solubility of the carboxylic acid product .

- Temperature gradients : Perform saponification at 40–50°C to accelerate reaction kinetics without degrading the piperazine ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.